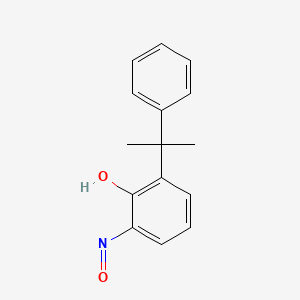
Phenol, 2-(1-methyl-1-phenylethyl)-6-nitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-(1-methyl-1-phenylethyl)-6-nitroso- is an organic compound with a complex structure that includes a phenol group, a nitroso group, and a 1-methyl-1-phenylethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(1-methyl-1-phenylethyl)-6-nitroso- typically involves the nitration of a precursor phenol compound. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective introduction of the nitroso group at the desired position on the phenol ring.
Industrial Production Methods
In an industrial setting, the production of Phenol, 2-(1-methyl-1-phenylethyl)-6-nitroso- may involve large-scale nitration reactors with automated control systems to maintain optimal reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-(1-methyl-1-phenylethyl)-6-nitroso- undergoes various types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amino derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, sulfonic acids, and alkylating agents.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted phenol derivatives depending on the reagents used.
Scientific Research Applications
Phenol, 2-(1-methyl-1-phenylethyl)-6-nitroso- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenol, 2-(1-methyl-1-phenylethyl)-6-nitroso- involves its interaction with various molecular targets and pathways. The nitroso group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The phenol group can form hydrogen bonds and participate in aromatic interactions, affecting the compound’s binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-(1-methyl-1-phenylethyl)-: Lacks the nitroso group, resulting in different chemical properties and reactivity.
Phenol, 4-(1-methyl-1-phenylethyl)-: The position of the substituent on the phenol ring differs, leading to variations in reactivity and applications.
Phenol, 2-(1,1-dimethylethyl)-:
Uniqueness
Phenol, 2-(1-methyl-1-phenylethyl)-6-nitroso- is unique due to the presence of both the nitroso group and the 1-methyl-1-phenylethyl substituent. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
59919-24-3 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
2-nitroso-6-(2-phenylpropan-2-yl)phenol |
InChI |
InChI=1S/C15H15NO2/c1-15(2,11-7-4-3-5-8-11)12-9-6-10-13(16-18)14(12)17/h3-10,17H,1-2H3 |
InChI Key |
QIVUKSZPUSACAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=C(C(=CC=C2)N=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















